(4-Methoxycarbonylphenyl)methyl 3-acetamido-4-methylbenzoate
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Overview
Description
(4-Methoxycarbonylphenyl)methyl 3-acetamido-4-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a methyl group and an acetamido group on a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonylphenyl)methyl 3-acetamido-4-methylbenzoate typically involves esterification reactions. One common method is the reaction between 4-methoxycarbonylbenzyl alcohol and 3-acetamido-4-methylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxycarbonylphenyl)methyl 3-acetamido-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
(4-Methoxycarbonylphenyl)methyl 3-acetamido-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxycarbonylphenyl)methyl 3-acetamido-4-methylbenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Similar structure with a chloro substituent.
Methyl 4-acetamido-2-methoxybenzoate: Lacks the methyl group on the benzoate ring.
Uniqueness
(4-Methoxycarbonylphenyl)methyl 3-acetamido-4-methylbenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxycarbonyl and acetamido groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 3-acetamido-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-12-4-7-16(10-17(12)20-13(2)21)19(23)25-11-14-5-8-15(9-6-14)18(22)24-3/h4-10H,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXDZVNMEQNMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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